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Compound of Interest

Compound Name: Demethoxymatteucinol

Cat. No.: B1203457

For researchers, scientists, and drug development professionals, understanding the
pharmacokinetic profile of a compound is a critical step in the journey from discovery to clinical
application. This guide provides a comparative analysis of the pharmacokinetic properties of
demethoxymatteucinol and its derivatives. Due to the limited availability of direct
experimental data for demethoxymatteucinol, this guide leverages data from a structurally
similar compound, fargesin, and outlines a robust in silico methodology for predicting the
pharmacokinetic profiles of demethoxymatteucinol derivatives.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters. Data for fargesin is derived
from in vivo studies in rats and mice, providing a valuable reference for the potential behavior
of demethoxymatteucinol.[1][2][3] For demethoxymatteucinol and its hypothetical
derivatives (a methoxy and a hydroxy derivative), the table presents computed
physicochemical properties from PubChem and predicted ADME (Absorption, Distribution,
Metabolism, and Excretion) parameters that would be obtained through in silico modeling.[4]
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. Demethoxymat Methoxy- Hydroxy-
Fargesin )
. teucinol demethoxymat demethoxymat
Parameter (Experimental . .
Data) (Computed/Pre teucinol teucinol
ata
dicted) (Predicted) (Predicted)
Molecular
C21H2206 C17H1604 C18H1805 C17H1605
Formula
Molecular Weight  370.4 g/mol 284.31 g/mol [4] 314.33 g/mol 300.31 g/mol
464.38 + 32.75
Cmax ng/mL (in rats, Not Available Predicted Predicted
50 mg/kg oral)[1]
290 min (in rats, ) ] )
Tmax Not Available Predicted Predicted
50 mg/kg oral)[1]
68.3 min (in
t1/2 human Not Available Predicted Predicted
hepatocytes)[2]
72.5 mL/min/kg
CLint (in human Not Available Predicted Predicted
hepatocytes)[2]
4.1-9.6% (in
Absolute
) o mice, 1,2, and 4  Predicted Predicted Predicted
Bioavailability
mg/kg oral)[3]
Predicted Gl ) . .
] High High High Moderate
Absorption
Predicted BBB
No Yes Yes No
Permeant
CYP1A2,
Predicted CYP CYP2C9, ) )
o CYP2C9 (non- Predicted Predicted
Inhibitor CYP3A4, etc.[2] o
inhibitor)
Predicted
o 0 violations 0 violations 0 violations 1 violation
Lipinski's Rule
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Experimental and Computational Protocols
In Vivo Pharmacokinetic Analysis of Fargesin

The experimental data for fargesin was obtained through studies in Sprague Dawley rats and
ICR mice.

Animal Models and Dosing:

e Rats: Male Sprague Dawley rats were administered a single oral dose of 50 mg/kg of
fargesin.[1]

» Mice: Male ICR mice received fargesin via intravenous injection (1, 2, and 4 mg/kg) and oral
administration (1, 2, and 4 mg/kg).[3]

Sample Collection and Analysis:
o Blood samples were collected at predetermined time points.

e Plasma concentrations of fargesin were quantified using a validated High-Performance
Liguid Chromatography (HPLC) method.[1]

Metabolism Studies:

e The metabolic profiles of fargesin were investigated in human, dog, monkey, mouse, and rat
hepatocytes using liquid chromatography-high resolution mass spectrometry.[2]

e Human cytochrome P450 (CYP), UDP-glucuronosyltransferase (UGT), and sulfotransferase
(SULT) enzymes responsible for fargesin metabolism were identified.[2]

In Silico ADME Prediction for Demethoxymatteucinol
Derivatives

For demethoxymatteucinol and its derivatives, where experimental data is not publicly
available, in silico methods provide a valuable predictive tool. The following workflow outlines a
standard computational approach.
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In Silico ADME Prediction Workflow

Methodology:

e Structure Input: The 2D structures of demethoxymatteucinol and its derivatives are
prepared in a suitable format (e.g., SMILES).

e Prediction Servers: Publicly available web servers such as SwissADME and ADMETIab 2.0
are utilized for the prediction of pharmacokinetic properties.

» Parameter Calculation: These tools calculate a range of parameters including
physicochemical properties (molecular weight, logP), absorption (gastrointestinal absorption,
blood-brain barrier permeability), metabolism (cytochrome P450 inhibition), and drug-
likeness (Lipinski's rule of five).

Signaling Pathways in Drug Metabolism
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The metabolism of xenobiotics, including demethoxymatteucinol and its derivatives, primarily
occurs in the liver and involves a series of enzymatic reactions. The Cytochrome P450 (CYP)
enzyme superfamily plays a central role in Phase | metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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